molecular formula C9H9N3OS B1486779 6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol CAS No. 2092803-52-4

6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol

Cat. No.: B1486779
CAS No.: 2092803-52-4
M. Wt: 207.25 g/mol
InChI Key: FWJSQVBVOTVGLY-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This interaction can alter the enzyme’s conformation and affect its ability to catalyze biochemical reactions.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of CDKs, thereby affecting cell cycle progression and proliferation . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. The compound’s influence on cellular metabolism includes effects on metabolic flux and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, its binding to CDKs results in the inhibition of their kinase activity, which is essential for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in certain cell types. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with biomolecules and exert its effects on cellular processes.

Biological Activity

The compound 6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a thiazole moiety. The presence of the thiazole ring is significant as it contributes to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing pyrimidine and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to This compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, these compounds have been demonstrated to inhibit CDK4 and CDK6, leading to decreased cell proliferation in cancer cell lines such as A549 (human lung cancer) and HCT116 (colon cancer) .

Table 1: Anticancer Activity of Pyrimidine-Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDCDK4/6 inhibition
12uHCT116<10Pan-CDK inhibitor
12eVarious3–7Selective for CDK9

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations . The structure-activity relationship analysis suggests that specific substitutions on the thiazole ring enhance antimicrobial activity.

The mechanisms by which This compound exerts its biological effects are multifaceted:

  • CDK Inhibition : By inhibiting CDK4 and CDK6, this compound disrupts the cell cycle progression, leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : Some studies indicate that pyrimidine derivatives can induce oxidative stress in cancer cells, further promoting cell death .
  • Antimicrobial Action : The exact mechanism for antimicrobial activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A recent study evaluated the cytotoxic effects of various pyrimidine derivatives, including This compound , on human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound's structural features are crucial for its biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol exhibit significant anticancer properties through their action as cyclin-dependent kinase (CDK) inhibitors. A study highlighted the synthesis of a series of thiazole-based pyrimidines that showed potent inhibition of CDK9, a key regulator in cell cycle progression and apoptosis. The compound demonstrated nanomolar potency and selectivity against CDK9, making it a promising candidate for cancer therapy .

Table 1: Inhibitory Activity of Thiazole-Based Pyrimidines

CompoundCDK9 Ki (nM)Selectivity Ratio
12u0.5>80
12a0.8>60
Ia1.2>50

Targeting BCL6 in Lymphoma

Another significant application is the targeting of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Compounds derived from thiazole and pyrimidine scaffolds have been shown to disrupt the protein-protein interactions involving BCL6, leading to its degradation and subsequent antitumor effects in preclinical models .

Case Study: BCL6 Inhibitors
A specific study focused on optimizing the pharmacokinetic properties of thiazole derivatives to enhance their efficacy against DLBCL. The findings suggested that certain modifications led to improved potency and reduced side effects, highlighting the compound's therapeutic potential .

Broad-Spectrum Antibacterial Activity

The antibacterial activity of thiazole derivatives has been extensively studied, with findings indicating effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been correlated with enhanced antibacterial activity .

Table 2: Antibacterial Efficacy of Thiazole Derivatives

CompoundMIC (µg/ml)Target Bacteria
N-(4-substituted thiazol-2-yl)0.98Staphylococcus aureus
This compound1.5Escherichia coli
Thiazole derivative A3.9Klebsiella pneumoniae

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications at specific positions on the thiazole and pyrimidine rings can significantly affect biological activity.

Key Findings from SAR Studies:

  • Substituents at the C5 position of the pyrimidine core enhance CDK9 potency.
  • Bulky groups at the C2 position of the thiazole ring can reduce activity against CDKs but may improve selectivity.
  • The introduction of amino groups at strategic locations has been shown to increase binding affinity and inhibitory activity against target enzymes .

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-9(14-6(2)12-5)7-3-8(13)11-4-10-7/h3-4H,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJSQVBVOTVGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.